molecular formula C3H8N2O2 B1296683 Lacthydrazide CAS No. 2651-42-5

Lacthydrazide

Cat. No.: B1296683
CAS No.: 2651-42-5
M. Wt: 104.11 g/mol
InChI Key: QCICYPQPGJJZGW-UHFFFAOYSA-N
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Description

Lacthydrazide, also known as 2-hydroxypropanohydrazide, is a chemical compound with the molecular formula C₃H₈N₂O₂. It is a white crystalline solid that is soluble in water and alcohol but insoluble in some organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lacthydrazide can be synthesized through several methods. One common method involves the reaction of lactic acid with hydrazine hydrate. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction can be represented as follows:

CH3CH(OH)COOH+N2H4H2OCH3CH(OH)CONHNH2+H2O\text{CH}_3\text{CH(OH)COOH} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH(OH)CONHNH}_2 + \text{H}_2\text{O} CH3​CH(OH)COOH+N2​H4​⋅H2​O→CH3​CH(OH)CONHNH2​+H2​O

Industrial Production Methods: In industrial settings, this compound is often produced using green renewable polylactic acid as a raw material. The process involves the depolymerization of polylactic acid followed by the reaction with hydrazine hydrate. This method is advantageous due to its use of renewable resources and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Lacthydrazide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding azides.

    Reduction: It can be reduced to form amines.

    Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Scientific Research Applications

Lacthydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lacthydrazide involves its ability to form stable complexes with various substrates. It can act as a nucleophile, attacking electrophilic centers in target molecules. This property makes it useful in the synthesis of hydrazone derivatives, which are important intermediates in organic synthesis. The molecular targets and pathways involved in its action include enzyme active sites and reactive intermediates in biochemical pathways .

Comparison with Similar Compounds

Lacthydrazide is unique due to its specific structure and reactivity. Similar compounds include:

    Hydrazine: A simpler hydrazide with broader reactivity but less specificity.

    Lactic Acid: The precursor to this compound, used in various industrial applications.

    Hydrazones: Derivatives of hydrazides, used extensively in organic synthesis.

Compared to these compounds, this compound offers a balance of reactivity and stability, making it particularly useful in targeted synthetic applications .

Properties

IUPAC Name

2-hydroxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(6)3(7)5-4/h2,6H,4H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCICYPQPGJJZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309959
Record name Lacthydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2651-42-5
Record name Propanoic acid, hydrazide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lacthydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropanehydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of detecting lacthydrazide in the raw Akamu wastewater after its use as an electrolyte?

A1: The research paper [] primarily focuses on assessing the viability of raw Akamu wastewater (rAWW) as a sustainable alternative electrolyte for lead-acid accumulators. While the study identifies various chemical components in the rAWW before and after use, including this compound, it doesn't specifically investigate the role or implications of this compound in this context.

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